

# 1,3-Diazepane-2-thione chemical structure and properties

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## Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

Cat. No.: B148885

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## An In-depth Technical Guide to 1,3-Diazepane-2-thione

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,3-Diazepane-2-thione**, a cyclic thiourea derivative, holds interest within medicinal chemistry due to the established broad-spectrum biological activities of related heterocyclic compounds. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization. While specific biological data for this compound is limited, the potential pharmacological relevance of the 1,3-diazepine scaffold is discussed, drawing parallels from existing research on related structures. This guide aims to serve as a foundational resource for researchers investigating **1,3-Diazepane-2-thione** and its potential applications.

## Chemical Structure and Identifiers

**1,3-Diazepane-2-thione**, also known as N,N'-Tetramethylenethiourea or hexahydro-2H-1,3-diazepine-2-thione, is a seven-membered heterocyclic compound. The core structure consists of a diazepane ring with a thione group at the 2-position.

- IUPAC Name: **1,3-diazepane-2-thione**<sup>[1]</sup>

- Molecular Formula: C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>S[1]
- CAS Number: 5700-04-9[1]
- Canonical SMILES: C1CCNC(=S)NC1[1]
- InChI Key: ZLJLVBAMJHNJH-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Diazepane-2-thione** is presented in the table below. These properties are crucial for its handling, formulation, and potential in drug delivery systems.

Property	Value	Reference
Molecular Weight	130.21 g/mol	[1]
Melting Point	178 °C	
Boiling Point	194.4 °C at 760 mmHg	
Density	1.14 g/cm <sup>3</sup>	
LogP	0.90190	
Water Solubility	Data not readily available	
Appearance	Off-white to pale beige solid	

## Synthesis and Characterization

The synthesis of **1,3-Diazepane-2-thione** is most commonly achieved through the reaction of 1,4-diaminobutane with carbon disulfide. This reaction is a well-established method for the preparation of cyclic thioureas.

## Experimental Protocol: Synthesis of 1,3-Diazepane-2-thione

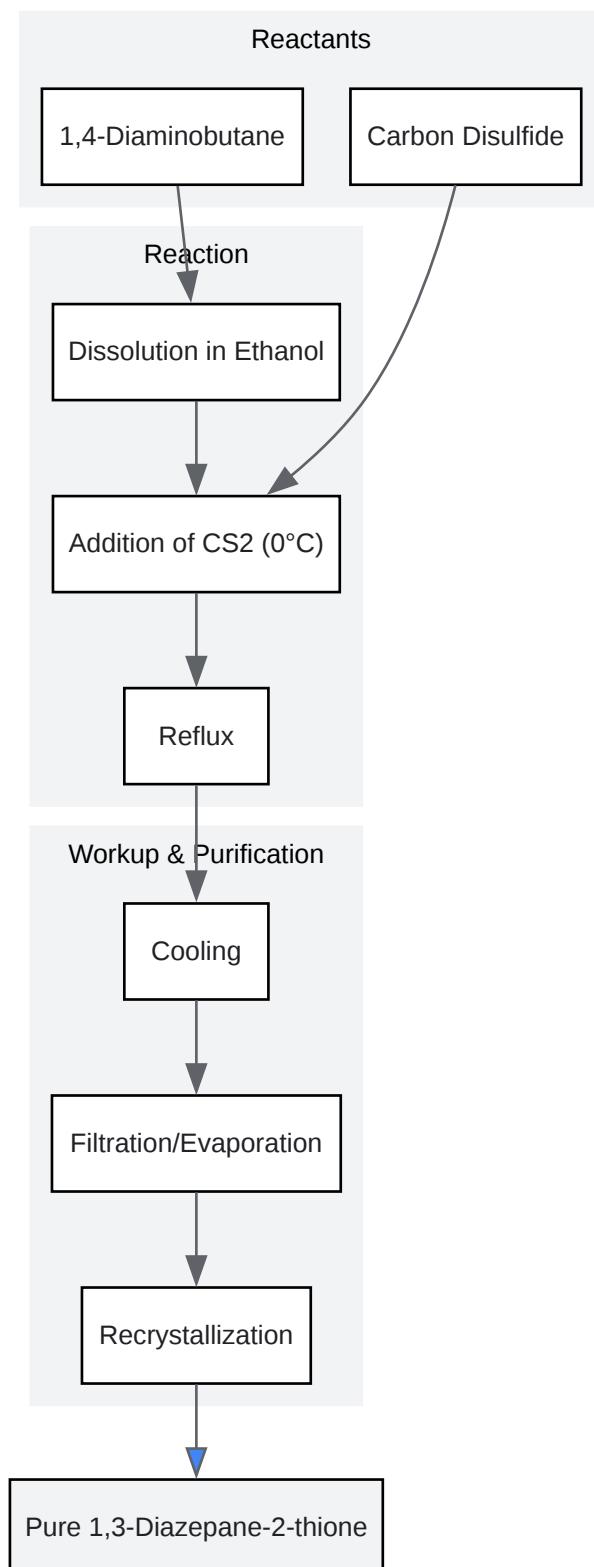
Materials:

- 1,4-Diaminobutane
- Carbon disulfide
- Ethanol (or another suitable solvent)
- Sodium hydroxide (or other base, optional)

**Procedure:**

- In a well-ventilated fume hood, dissolve 1,4-diaminobutane (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the solution in an ice bath.
- Slowly add carbon disulfide (1.0 - 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
- If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
- The crude **1,3-Diazepane-2-thione** can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

**Logical Workflow for Synthesis:**



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**Caption:** Synthetic workflow for **1,3-Diazepane-2-thione**.

## Spectral Data

The structural confirmation of **1,3-Diazepane-2-thione** is achieved through various spectroscopic techniques.

Mass Spectrometry:

- GC-MS (m/z): Top Peak: 130[1], corresponding to the molecular ion  $[M]^+$ .

NMR Spectroscopy:

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **1,3-Diazepane-2-thione** recorded in  $\text{DMSO-d}_6$ .

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
$^1\text{H}$ NMR	7.32	br s	N-H
3.19	t	$\text{CH}_2\text{-N}$	
1.66	m	$\text{CH}_2\text{-CH}_2$	
$^{13}\text{C}$ NMR	180.9	-	C=S
46.5	-	$\text{CH}_2\text{-N}$	
27.9	-	$\text{CH}_2\text{-CH}_2$	

Infrared (IR) Spectroscopy:

While a specific IR spectrum for **1,3-Diazepane-2-thione** is not readily available in the searched literature, characteristic peaks for similar structures include:

- N-H stretch:  $\sim 3200\text{-}3400 \text{ cm}^{-1}$  (broad)
- C-H stretch (aliphatic):  $\sim 2850\text{-}2960 \text{ cm}^{-1}$
- C=S stretch (thiourea):  $\sim 1250\text{-}1350 \text{ cm}^{-1}$

# Potential Biological Activity and Therapeutic Relevance

While no specific biological activities or signaling pathways have been reported for **1,3-Diazepane-2-thione**, the broader classes of cyclic thioureas and 1,3-diazepine derivatives are known to possess a wide range of pharmacological properties. This suggests that **1,3-Diazepane-2-thione** could be a valuable scaffold for drug discovery.

## Biological Activities of Cyclic Thioureas

Thiourea and its derivatives have been extensively studied and are known to exhibit a variety of biological effects, including:

- Antimicrobial and Antifungal Activity: The thiourea moiety is a key pharmacophore in many antimicrobial and antifungal agents.[2]
- Antiviral Activity: Certain thiourea derivatives have shown promise as antiviral compounds.[3]
- Anticancer Activity: The ability of the thiourea group to form hydrogen bonds makes it a valuable component in the design of anticancer drugs.[2][3]
- Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes, including tyrosinase and cholinesterases.[4]

## Pharmacological Relevance of the 1,3-Diazepine Scaffold

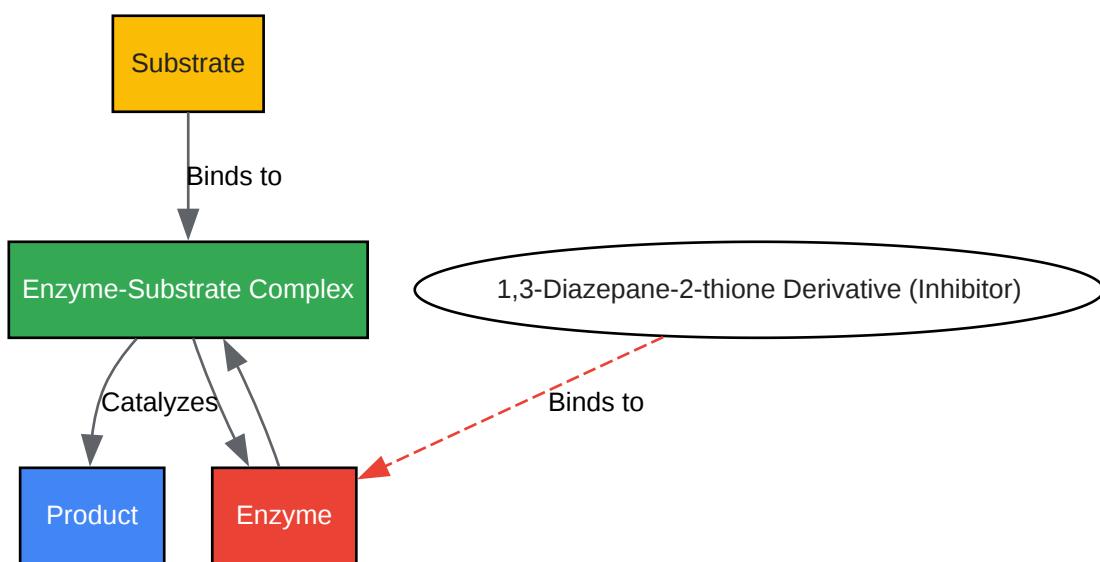
The 1,3-diazepine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5][6] Its derivatives have been investigated for a range of therapeutic applications:

- Central Nervous System (CNS) Activity: Diazepine derivatives are well-known for their effects on the CNS, with some exhibiting anxiolytic and analgesic properties.[7]
- Anticancer and Antiviral Properties: The 1,3-diazepine moiety is found in the clinically used anticancer drug pentostatin and the antiviral agent coformycin.[5]

- Enzyme Inhibition: This scaffold is utilized in the design of various enzyme inhibitors, including  $\beta$ -lactamase inhibitors.[5]

#### Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active derivative of **1,3-Diazepane-2-thione** might involve enzyme inhibition. The following diagram illustrates a generalized enzyme inhibition pathway.



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**Caption:** Generalized enzyme inhibition pathway.

## Conclusion

**1,3-Diazepane-2-thione** is a readily synthesizable heterocyclic compound with well-defined structural and physicochemical properties. While its specific biological functions remain to be elucidated, its structural relationship to pharmacologically active cyclic thioureas and 1,3-diazepines makes it a compound of significant interest for further investigation in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this and related molecules. Future work should focus on a thorough biological evaluation to uncover its therapeutic potential and mechanisms of action.

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